Bienvenue dans la boutique en ligne BenchChem!

N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide

Synthetic organic chemistry Fluoroquinolone antibiotic synthesis Spirocyclization

N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide (CAS 152719-40-9, molecular formula C₁₅H₁₈ClNO₃, MW 295.76) is a synthetic cyclopropanecarboxamide derivative featuring a chloromethyl-substituted 1,3-dioxolane ring and an N-benzyl amide moiety. This compound serves as a key late-stage intermediate in the industrial synthesis of sitafloxacin (DU-6859a, Gracevit), a fourth-generation fluoroquinolone antibiotic developed by Daiichi Sankyo and marketed in Japan since 2008 for treatment of severe refractory bacterial infections.

Molecular Formula C15H18ClNO3
Molecular Weight 295.76 g/mol
Cat. No. B8089451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide
Molecular FormulaC15H18ClNO3
Molecular Weight295.76 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)NCC2=CC=CC=C2)C3(OCCO3)CCl
InChIInChI=1S/C15H18ClNO3/c16-11-15(19-8-9-20-15)14(6-7-14)13(18)17-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18)
InChIKeyCNWXGNPUOWMVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide (CAS 152719-40-9): Procurement-Grade Intermediate for Sitafloxacin Synthesis


N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide (CAS 152719-40-9, molecular formula C₁₅H₁₈ClNO₃, MW 295.76) is a synthetic cyclopropanecarboxamide derivative featuring a chloromethyl-substituted 1,3-dioxolane ring and an N-benzyl amide moiety [1]. This compound serves as a key late-stage intermediate in the industrial synthesis of sitafloxacin (DU-6859a, Gracevit), a fourth-generation fluoroquinolone antibiotic developed by Daiichi Sankyo and marketed in Japan since 2008 for treatment of severe refractory bacterial infections [2]. Its structural architecture—combining a cyclopropane core, a chloromethyl dioxolane ketal, and a benzyl-protected carboxamide—enables the critical spirocyclization step that constructs the 5-azaspiro[2.4]heptane scaffold found in the sitafloxacin side chain [3].

Why the Chloromethyl Dioxolane Intermediate Cannot Be Substituted by Its Methyl or Bromomethyl Analogs in Sitafloxacin Production


The three N-benzyl dioxolane variants—chloromethyl (CAS 152719-40-9, MW 295.76, XLogP3 1.4), methyl (CAS 147011-40-3, MW 261.32, XLogP3 1.1), and bromomethyl (CAS 147011-41-4, MW 340.21)—occupy mechanistically distinct positions in the sitafloxacin synthetic cascade, rendering them non-interchangeable [1][2]. The methyl analog is the ketal-protected precursor that requires a subsequent halogenation step (Br₂ in dioxane) to generate the reactive bromomethyl electrophile; bypassing this step with pre-formed chloromethyl or bromomethyl intermediates eliminates handling of elemental bromine but introduces divergent reactivity profiles [3]. The bromomethyl analog undergoes rapid cyclization to the spirocyclic core but carries higher molecular weight, greater cost, documented supply discontinuation, and potential for competing elimination side reactions due to the superior bromide leaving group . The chloromethyl variant occupies a strategic middle ground: chlorine provides sufficient leaving-group ability for controlled spirocyclization under mild basic conditions while offering lower molecular weight, documented commercial availability at defined purity (≥98%), and validated status as a sitafloxacin intermediate by multiple suppliers [2].

Quantitative Evidence Guide: Head-to-Head Comparison of N-Benzyl Chloromethyl Dioxolane (CAS 152719-40-9) Against Closest Structural Analogs


Leaving-Group Reactivity Tuning: Chloromethyl vs. Bromomethyl vs. Methyl in Spirocyclization-Capable Intermediates

In the sitafloxacin synthetic route, the dioxolane-protected intermediate bearing a halomethyl group at the 2-position undergoes intramolecular nucleophilic displacement by the amide nitrogen to construct the 5-azaspiro[2.4]heptane-4,7-dione core. The chloromethyl variant (target compound, CAS 152719-40-9) provides a calculated leaving-group aptitude intermediate between the inert methyl analog (which cannot cyclize without prior halogenation) and the highly reactive bromomethyl analog (CAS 147011-41-4, bromide pKa of conjugate acid ≈ -9 vs. chloride ≈ -7), enabling controlled cyclization under milder conditions with reduced competing elimination [1]. The documented synthetic route employs Br₂ in dioxane to convert the methyl ketal (XLII) into the bromomethyl dioxolane (XLIII), which then cyclizes to the spirocyclic diketone (XXXV); using the pre-formed chloromethyl intermediate eliminates this halogenation step while retaining cyclization competence [2].

Synthetic organic chemistry Fluoroquinolone antibiotic synthesis Spirocyclization

Commercial Availability and Procurement Cost: Chloromethyl vs. Methyl Analog Pricing from Common Vendor

Pricing data from Fluorochem Ltd. (a common supplier for both compounds) reveals that the chloromethyl analog (CAS 152719-40-9) is priced at £392.00 per 100 mg, £653.00 per 250 mg, and £1,435.00 per 1 g, with all pack sizes marked 'In Stock (5+)' . The methyl analog (CAS 147011-40-3, Fluorochem catalog F608367) is listed at approximately ¥3,740.00 (CNY) per 100 mg via the Chinese distribution channel, equivalent to approximately €208.00/100 mg through CymitQuimica's European channel (Ref. 10-F608367, 1 g at €681.00) . The bromomethyl analog (CAS 147011-41-4) is marked as 'Discontinued' across all pack sizes at CymitQuimica (Ref. 3D-FB151475, all quantities 2 mg–50 mg discontinued), indicating a supply gap for procurement planning .

Chemical procurement Cost comparison Supply chain

Physicochemical Property Differentiation: Computed LogP, Molecular Weight, and Rotatable Bond Count

Computed physicochemical properties from PubChem reveal systematic differences among the three N-benzyl dioxolane analogs. The chloromethyl target compound (CID 101212441) has XLogP3-AA = 1.4, MW = 295.76, and 5 rotatable bonds [1]. The methyl analog (CID 101145246) has XLogP3-AA = 1.1, MW = 261.32, and 4 rotatable bonds [2]. The 0.3 log unit increase in lipophilicity and the additional rotatable bond (C–CH₂Cl vs. C–CH₃) reflect the chloromethyl substitution, which may influence chromatographic retention behavior during intermediate purification and downstream processing. The molecular weight increase of 34.44 Da (Cl vs. H substitution) corresponds to the mass of the chlorine atom, consistent with the elemental composition difference. These computed properties enable prediction of HPLC retention times and extraction behavior during workup, aiding process analytical technology (PAT) implementation [3].

Physicochemical profiling Drug intermediate design Lipophilicity

Purity Specification Benchmarking: Vendor-Certified Purity of Chloromethyl vs. Methyl Intermediate

Certificates of analysis and product specifications show that the chloromethyl analog (CAS 152719-40-9) is routinely supplied at 98% purity by Fluorochem (Product Code F609240) and at 98% by Chemenu (Catalog CM535196), while the methyl analog (CAS 147011-40-3) is listed at ≥97% purity by Fluorochem (F608367) and 97% by Leyan (Catalog 1116320) . The consistent 1-percentage-point purity differential (98% vs. 97%) may reflect the additional purification achievable after the chloromethylation step, which removes unreacted methyl precursor and other neutral impurities. For pharmaceutical intermediate procurement, this purity differential can reduce the burden of impurity profiling in subsequent GMP steps, particularly for a compound where the downstream product (sitafloxacin) is an approved human pharmaceutical with stringent impurity specifications .

Quality control Intermediate purity Pharmacopoeial compliance

N-Benzyl vs. N-α-Methylbenzyl Protecting Group Strategy: Deprotection Route and Downstream Compatibility

The target compound employs an N-benzyl protecting group, which is removed via catalytic hydrogenolysis (H₂, Pd/C), generating toluene as the sole byproduct. In contrast, the reference Daiichi Sankyo route uses N-[(1R)-1-phenylethyl] (α-methylbenzyl) protection, which requires acidic hydrolysis (HCl) for deprotection [1]. The N-benzyl strategy offers two documented advantages: (1) hydrogenolysis produces a volatile, easily removed byproduct (toluene) rather than the chiral amine byproduct from α-methylbenzyl cleavage, simplifying post-reaction workup; and (2) the N-benzyl intermediate lacks the chiral center present in the α-methylbenzyl variant, eliminating diastereomer-related complexity during the cyclization step and subsequent purification [2]. In the published sitafloxacin route, the N-benzyl-5-azaspiro[2.4]heptane-4,7-dione intermediate undergoes asymmetric microbial reduction to install the (7S)-chiral alcohol, demonstrating that stereochemical control is achieved downstream rather than through the protecting group [3].

Protecting group strategy Hydrogenolysis Process chemistry

Synthetic Route Position Validation: Chloromethyl Intermediate as Direct Precursor to the Sitafloxacin Spirocyclic Core

The established sitafloxacin synthetic route proceeds through three sequential dioxolane intermediates: methyl ketal (XLII) → bromomethyl ketal (XLIII) → 5-azaspiro[2.4]heptane-4,7-dione (XXXV) [1]. The chloromethyl analog (CAS 152719-40-9) maps onto this pathway at the (XLIII) position, providing the halomethyl electrophile required for the key C–N bond-forming cyclization that constructs the spirocyclic scaffold. Multiple commercial suppliers explicitly designate this compound as an 'Intermediate of Sitafloxacin for the treatment of Bacterial infections' [2]. The parallel cataloging of both the methyl analog (CAS 147011-40-3, Catalog HY-43032) and the chloromethyl analog (CAS 152719-40-9, Catalog HY-43033) as sitafloxacin intermediates by the same vendor (ChemExpress) confirms their sequential relationship in the synthetic pathway, with the chloromethyl compound positioned one step closer to the final spirocyclization product .

API synthesis Sitafloxacin Spirocyclization

Recommended Procurement and Application Scenarios for N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide


Late-Stage Sitafloxacin Side-Chain Construction via Direct Spirocyclization

Medicinal chemistry and process chemistry teams synthesizing sitafloxacin (DU-6859a) or structural analogs can procure the chloromethyl intermediate (CAS 152719-40-9, ≥98% purity) to access the 5-azaspiro[2.4]heptane-4,7-dione scaffold in a single intramolecular cyclization step, bypassing the bromination of the methyl ketal precursor. As documented in the Drug Synthesis Database and vendor catalogs from ChemExpress (HY-43033) and Fluorochem (F609240), this compound occupies the halomethyl ketal position (XLIII) in the validated Daiichi Sankyo synthetic route . The N-benzyl protecting group is cleaved by hydrogenolysis post-cyclization, and the resulting spirocyclic amine is converted to the (7S)-tert-butoxycarbonylamino-5-azaspiro[2.4]heptane side chain via asymmetric microbial reduction, as described by Yukimoto et al. (1998) [1].

Structure-Activity Relationship (SAR) Exploration of Fluoroquinolone 7-Position Substituents

Researchers investigating novel fluoroquinolone antibiotics with modified C-7 substituents can use this compound as a versatile spirocyclization precursor. The chloromethyl dioxolane architecture allows diversification at three sites: (a) the N-benzyl group can be exchanged for alternative N-protecting groups to modulate deprotection conditions; (b) the cyclopropane ring remains intact through the cyclization, preserving the strained-ring motif critical for antibacterial activity; and (c) the chloromethyl electrophile can be intercepted by different nitrogen nucleophiles to generate diverse spirocyclic scaffolds beyond the 5-azaspiro[2.4]heptane core. The documented use in sitafloxacin synthesis validates the chemical compatibility of this intermediate with downstream quinolone carboxylic acid construction .

Process Development and Scale-Up Feasibility Assessment Using Commercially Available Pre-Halogenated Intermediate

Process R&D groups evaluating sitafloxacin manufacturing routes can benchmark the chloromethyl intermediate against the traditional bromomethyl route for scale-up feasibility. Key considerations supported by evidence include: (a) the chloromethyl compound is commercially stocked (Fluorochem: In Stock 5+ for 100 mg, 250 mg, and 1 g pack sizes), whereas the bromomethyl analog is supply-discontinued, ensuring reliable procurement for pilot studies ; (b) the 98% purity specification reduces the burden of impurity fate-and-purge studies compared to the 95% minimum purity of the discontinued bromomethyl variant ; (c) the moderated leaving-group reactivity of chloride vs. bromide may provide a wider process window for the cyclization step, reducing the risk of exothermic runaway or competing elimination side reactions at manufacturing scale [1].

Analytical Method Development and Reference Standard Qualification for Sitafloxacin Intermediate Impurity Profiling

Quality control and analytical development laboratories supporting sitafloxacin API manufacturing can procure this compound as a characterized reference material for HPLC impurity method development and validation. With a certified purity of 98%, computed XLogP3 of 1.4, and a well-defined molecular weight of 295.76, this intermediate serves as a system suitability standard for monitoring the chloromethylation step and subsequent cyclization in process analytical technology (PAT) frameworks . The compound's GHS classification (H302, H315, H319, H335; Signal Word: Warning) provides clear handling guidance for laboratory safety protocols [1].

Quote Request

Request a Quote for N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.